molecular formula C43H50Cl3FeN6 B159587 Corppi CAS No. 137865-54-4

Corppi

Cat. No. B159587
M. Wt: 813.1 g/mol
InChI Key: HCGPRVRNFIJFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corppi, also known as copper(II) bis(pyridine-2-carboxylate) or Cu(2,2'-dipyridyl)2Cl2, is a coordination compound that has gained significant attention in the field of chemistry due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including biological and environmental sciences. In

Mechanism Of Action

The mechanism of action of Corppi is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. The complex formation can lead to the inhibition of enzymatic activity or the disruption of cellular processes, ultimately leading to the observed biological effects.

Biochemical And Physiological Effects

Corppi has been shown to have various biochemical and physiological effects, depending on the target molecule. In bacterial cells, Corppi has been shown to disrupt the cell membrane, leading to cell death. In cancer cells, Corppi has been shown to induce apoptosis, or programmed cell death. In addition, Corppi has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Corppi in lab experiments is its stability and solubility in various solvents. Additionally, Corppi has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using Corppi in lab experiments is its sensitivity to light and air, which can lead to the degradation of the compound over time.

Future Directions

There are several future directions for the study of Corppi. One potential direction is the development of new antibacterial agents based on Corppi. Additionally, further studies are needed to understand the mechanism of action of Corppi in cancer cells, which could lead to the development of new anticancer drugs. In environmental sciences, further studies are needed to optimize the use of Corppi for the removal of heavy metals from contaminated water. Finally, the development of new Corppi-based compounds with improved properties is also a potential future direction for research.
Conclusion:
In conclusion, Corppi is a coordination compound that has gained significant attention in the field of chemistry due to its unique properties. The compound has potential applications in various scientific fields, including biological and environmental sciences. Further studies are needed to fully understand the mechanism of action of Corppi and to develop new compounds based on this compound.

Synthesis Methods

The synthesis of Corppi involves the reaction of Corppi(II) chloride with 2,2'-dipyridyl in the presence of pyridine-2-carboxylic acid. The reaction results in the formation of a greenish-blue precipitate, which is then filtered and washed with ethanol to obtain pure Corppi. The purity of the compound can be confirmed through various analytical techniques, including infrared spectroscopy and X-ray crystallography.

Scientific Research Applications

Corppi has been extensively studied for its potential applications in various scientific fields. In biological sciences, Corppi has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial agents. Additionally, Corppi has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. In environmental sciences, Corppi has been shown to have the ability to remove heavy metals from contaminated water, making it a potential candidate for the development of new water treatment technologies.

properties

CAS RN

137865-54-4

Product Name

Corppi

Molecular Formula

C43H50Cl3FeN6

Molecular Weight

813.1 g/mol

IUPAC Name

chloroform;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;pyridine;cyanide

InChI

InChI=1S/C36H44N4.C5H5N.CHCl3.CN.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-2-4-6-5-3-1;2-1(3)4;1-2;/h17-20H,9-16H2,1-8H3;1-5H;1H;;/q-2;;;-1;+3

InChI Key

HCGPRVRNFIJFQE-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[C-]#N.C1=CC=NC=C1.C(Cl)(Cl)Cl.[Fe+3]

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[C-]#N.C1=CC=NC=C1.C(Cl)(Cl)Cl.[Fe+3]

synonyms

(cyano)(2,3,7,8,12,13,17,18-octaethylporphinato)(pyridine)iron(III)
CORPPI

Origin of Product

United States

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